N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
Description
N-{5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (2-fluorophenoxy)methyl group at position 5 and a 4-nitrobenzamide moiety at position 2. Its molecular formula is C₁₆H₁₁FN₄O₄S, with a molecular weight of 374.35 g/mol (CAS: 310418-94-1) . This compound is of interest in medicinal chemistry due to the bioactivity of thiadiazole derivatives, particularly in antimicrobial and anticancer applications.
Properties
CAS No. |
461014-60-8 |
|---|---|
Molecular Formula |
C16H11FN4O4S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H11FN4O4S/c17-12-3-1-2-4-13(12)25-9-14-19-20-16(26-14)18-15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,20,22) |
InChI Key |
AQDJFSABVGPFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
| Property | Details |
|---|---|
| Molecular Formula | C12H12FN3O2S |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
| InChI Key | FNBBCFQWQRKQRE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various biological processes. Notably, it has been shown to inhibit:
- Cyclooxygenase-2 (COX-2) : An enzyme involved in inflammation.
- Vascular Endothelial Growth Factor (VEGF) : A protein associated with angiogenesis.
These inhibitory actions suggest that the compound could be beneficial in treating inflammatory diseases and cancer by reducing inflammation and inhibiting tumor growth.
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives exhibit significant anti-inflammatory properties. In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated a reduction in inflammatory markers in vitro and in vivo models. The mechanism involves the suppression of COX-2 activity, leading to decreased prostaglandin synthesis.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit VEGF also contributes to its anticancer effects by preventing tumor angiogenesis.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) reported that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
-
Animal Model for Inflammation :
- In a rat model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent.
Scientific Research Applications
Chemistry
In the field of chemistry, N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide serves as a crucial building block for synthesizing more complex molecules. Researchers utilize it to develop new thiadiazole derivatives that exhibit enhanced properties such as improved solubility and stability. Its ability to participate in various chemical reactions makes it a versatile compound for organic synthesis.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. The presence of the nitro group and the thiadiazole moiety may enhance its efficacy against cancer cells.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases or signaling pathways has been a focus of research aimed at developing targeted cancer therapies. Case studies have shown promising results in vitro, indicating that the compound may serve as a lead structure for further drug development.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Candida albicans | |
| Anticancer Efficacy | Inhibition of growth in breast cancer cell lines through apoptosis induction | |
| Synthesis of Derivatives | Successful modification of the thiadiazole ring led to increased biological activity |
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrobenzamide moiety undergoes reduction to form an amine derivative under catalytic hydrogenation or chemical reducing conditions.
Reaction Pathway :
-
Conditions : Hydrogen gas with palladium-on-carbon catalyst in ethanol at room temperature or elevated temperatures (40–60°C).
-
Outcome : The nitro group (-NO₂) is reduced to an amine (-NH₂), enhancing the compound’s potential for further functionalization (e.g., acylation or diazotization).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd-C (10% w/w) | |
| Solvent | Ethanol | |
| Reaction Time | 4–6 hours |
Nucleophilic Aromatic Substitution (Fluorophenyl Group)
The 2-fluorophenoxymethyl group participates in nucleophilic substitution due to the electron-withdrawing fluorine atom activating the aromatic ring.
Reaction Example :
-
Conditions : Polar aprotic solvents (DMSO, DMF) with mild bases (K₂CO₃) and nucleophiles (e.g., amines, thiols).
-
Outcome : Fluorine is replaced by nucleophiles, yielding derivatives with modified electronic or steric properties.
Observed Trends :
-
Electron-deficient rings (due to nitro/fluorine groups) favor meta/para substitution.
-
Steric hindrance from the thiadiazole ring limits ortho substitution.
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core reacts via alkylation, condensation, or cross-coupling:
Alkylation at Sulfur or Nitrogen
-
Mercaptoalkylation : Reaction with chloroacetic acid derivatives in ethanol/KOH forms sulfanylacetic acid derivatives .
Example:
Condensation with Carbonyl Compounds
-
Schiff Base Formation : The amino group (if nitro is reduced) reacts with aldehydes/ketones to form imines .
Example:
Hydrolysis of Amide Bond
The benzamide linkage undergoes acid- or base-catalyzed hydrolysis:
Acidic Hydrolysis :
-
Conditions : Concentrated HCl at 100°C for 8–12 hours.
Basic Hydrolysis :
Electrophilic Aromatic Substitution
The nitrobenzamide aromatic ring undergoes nitration or sulfonation at activated positions:
-
Nitration : Mixed HNO₃/H₂SO₄ introduces additional nitro groups meta to existing substituents.
-
Limited by steric hindrance from the thiadiazole side chain.
Photochemical Reactions
The nitro group exhibits photolability under UV light, leading to:
-
Nitrogen Oxide Release : Generates reactive intermediates for targeted drug delivery.
-
Ring Rearrangement : Potential formation of quinone-like structures under prolonged exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
A. N-(5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)-4-Nitrobenzamide ()
- Structure: Replaces the (2-fluorophenoxy)methyl group with a 4-methoxyphenyl substituent.
- Key Differences :
- The methoxy group (-OCH₃) is less electronegative than fluorine, reducing electron-withdrawing effects.
- Antifungal Activity : Derivatives of this compound exhibited moderate antifungal activity at 100 μg/mL, suggesting the 4-nitrobenzamide moiety contributes to bioactivity regardless of the thiadiazole substituent .
B. N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-4-Nitrobenzamide (–19)
- Structure: Substitutes the (2-fluorophenoxy)methyl group with a simple ethyl chain.
- Key Differences :
C. N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-4-(Dimethylsulfamoyl)benzamide ()
- Structure : Contains a 4-chlorobenzylthio group and a sulfamoyl (-SO₂NMe₂) substituent on the benzamide.
- The chlorobenzylthio substituent increases steric bulk, which may hinder membrane permeability .
Variations in the Amide Moiety
A. 2-(2-Isopropyl-5-Methylphenoxy)-N-(5-(Methylthio)-1,3,4-Thiadiazol-2-yl)Acetamide (, Compound 5f)
B. N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()
- Structure : Replaces the thiadiazole ring with a thiazole core and incorporates a 2,4-difluorobenzamide group.
- Key Differences: Thiazole rings exhibit distinct electronic properties compared to thiadiazoles. The PFOR enzyme inhibition noted in this derivative highlights the importance of the amide-anion interaction, which may differ in thiadiazole analogs .
Fused-Ring Systems and Tautomeric Behavior
B. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones ()
- Structure : Involves triazole-thione tautomerism.
- Key Differences :
- Tautomeric equilibria (thione vs. thiol) influence solubility and reactivity, unlike the stable nitrobenzamide group in the target compound .
Preparation Methods
Direct Acylation
Procedure :
-
Dissolve the amine intermediate (1 equiv) in anhydrous dichloromethane (DCM).
-
Add 4-nitrobenzoyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.
-
Workup : Wash with 5% NaHCO₃, dry over Na₂SO₄, and purify via column chromatography (EtOAc/hexane, 1:1).
Coupling Agent-Mediated Acylation
For less reactive amines, carbodiimide-based coupling agents enhance efficiency:
-
Reactants : 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine (1 equiv), 4-nitrobenzoic acid (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : Acetonitrile or DMF.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Direct Acylation | 70–85 | 90–95 | 4–6 hours |
| EDC/HOBt Coupling | 75–90 | 95–98 | 24 hours |
The coupling agent method, though slower, reduces side products like over-acylation or hydrolysis.
Critical Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group renders 4-nitrobenzoyl chloride susceptible to reduction under acidic or high-temperature conditions. To prevent degradation:
Purification Complications
The product’s low solubility in polar solvents necessitates chromatographic purification. Gradient elution (hexane → EtOAc) resolves co-eluting impurities, achieving >95% purity.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report consistent yields of 70–90%, but industrial-scale production requires adjustments:
Q & A
(Basic) What are the optimal synthetic routes for N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of a 2-fluorophenoxymethyl-substituted thiosemicarbazide precursor with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under reflux. Key steps include:
- Precursor preparation : React 2-fluorophenoxy methanol with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole core .
- Coupling : Introduce the 4-nitrobenzamide group using 4-nitrobenzoyl chloride in pyridine at 80–100°C for 12–24 hours .
- Optimization : Vary catalysts (e.g., triethylamine), solvent polarity, and reaction time. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
(Basic) Which spectroscopic methods validate the structural integrity of this compound?
- IR spectroscopy : Confirm the presence of C=O (1650–1666 cm⁻¹), NO₂ (1520–1530 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- NMR : ¹H NMR identifies the fluorophenoxymethyl group (δ 4.5–5.5 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR detects the nitrobenzamide carbonyl (δ ~165 ppm) .
- Mass spectrometry : ESI-MS provides molecular ion validation (e.g., [M+H]⁺) and fragmentation patterns .
(Advanced) How does the fluorophenoxy group influence biological activity compared to other aryloxy substituents?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing effects : The 2-fluoro substituent enhances lipophilicity and target binding (e.g., enzyme active sites like PFOR) compared to non-fluorinated analogs .
- Cytotoxicity assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa). Fluorinated derivatives show 2–3× higher potency than chloro or methoxy analogs .
- Computational docking : The fluorine atom forms halogen bonds with Arg/Lys residues in target enzymes, improving inhibitory activity .
(Advanced) How can contradictions in cytotoxicity data across cell lines be resolved?
Discrepancies may arise from:
- Variable target expression : Use CRISPR knockouts to confirm dependency on specific enzymes (e.g., PFOR or aromatase) .
- Assay standardization : Control passage number, serum concentration, and incubation time. Validate via parallel testing with reference compounds (e.g., doxorubicin) .
- Mechanistic studies : Perform Western blotting (e.g., caspase-3 for apoptosis) or flow cytometry (cell cycle arrest) to correlate activity with molecular effects .
(Advanced) What in vivo models assess pharmacokinetics and toxicity?
- Pharmacokinetics : Use Sprague-Dawley rats for oral bioavailability studies. LC-MS/MS quantifies plasma concentrations (Cₘₐₓ, t₁/₂) .
- Toxicity : Monitor liver/kidney function (ALT, creatinine) and histopathology. Compare with carcinogenic nitrofurans (e.g., forestomach/kidney tumors) to evaluate long-term risks .
- Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., nitro-reduction or glucuronidation) .
(Advanced) How can computational models predict interactions with enzymatic targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like PFOR. The nitro group interacts with Fe-S clusters, while the fluorophenoxy group occupies hydrophobic pockets .
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns). Key residues (e.g., His152 in PFOR) form hydrogen bonds with the thiadiazole core .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .
(Basic) What purification techniques ensure high-purity batches?
- Recrystallization : Use ethanol/water (1:3) to remove unreacted precursors .
- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
- HPLC : C18 column with methanol/water (70:30) at 1 mL/min; monitor at 254 nm .
(Advanced) What strategies mitigate potential drug resistance?
- Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux .
- Pro-drug design : Mask the nitro group as a phosphate ester to enhance solubility and reduce metabolic deactivation .
- Target redundancy : Screen against multiple enzymes (e.g., PFOR and thymidylate synthase) to limit resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
